Regioisomeric CDK2 Inhibitory Potential: 8-Bromo-6-amine vs. 6-Bromo-8-amine Scaffold
The regioisomer 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) was explicitly synthesized and evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor, as reported by Dwyer et al. (2007) and cited in the crystallographic characterization of the compound [1]. The 8-bromo-6-amine regioisomer (the target compound) places the bromine at a position that, when elaborated via Suzuki coupling, projects substituents into a different vector within the CDK2 ATP-binding pocket compared to the 6-bromo-8-amine scaffold. The patent literature (WO 2004/026867) demonstrates that imidazo[1,2-a]pyridine CDK2 inhibitors with an 8-amino substitution pattern achieve IC₅₀ values as low as 0.12 µM [2], providing a quantitative benchmark for the scaffold class. The specific 8-bromo-6-amine substitution pattern enables a distinct synthetic route to 8-aminated-6-arylated derivatives via sequential Suzuki coupling at C-8 followed by amination at C-6, a sequence that is not accessible with the 6-bromo-8-amine regioisomer [3].
| Evidence Dimension | CDK2 inhibitory potency (IC₅₀) and synthetic accessibility of target substitution pattern |
|---|---|
| Target Compound Data | 8-Br, 6-NH₂ substitution enables sequential C-8 arylation then C-6 derivatization; related 8-aminoimidazo[1,2-a]pyridine CDK2 inhibitors achieve IC₅₀ = 0.12 µM [2] |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9): evaluated as CDK2 inhibitor but with reversed functional group vector; synthetic elaboration order constrained to C-6 coupling first |
| Quantified Difference | Synthetic route divergence: target compound permits Suzuki coupling at C-8 before amine derivatization at C-6; regioisomer requires opposite sequence. Quantitative CDK2 IC₅₀ for 8-amino series: 0.12 µM [2]. |
| Conditions | CDK2 inhibition assay (ATP competition format); synthetic elaboration via Pd-catalyzed Suzuki coupling at 8-position followed by amination [2][3] |
Why This Matters
Researchers targeting the CDK2 8-amino pharmacophore must procure the 8-bromo-6-amine regioisomer specifically, as the 6-bromo-8-amine regioisomer leads to a divergent synthetic pathway and a fundamentally different inhibitor geometry.
- [1] Kandri Rodi, Y.; Capet, F.; Essassi, E.M.; et al. 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallogr. Sect. E 2011, E67, o2850. View Source
- [2] Dwyer, M.P.; Guzi, T.J.; Paruch, K.; Doll, R.J.; Keertikar, K.M.; Girijavallabhan, V.M. Imidazopyridines as Cyclin Dependent Kinase Inhibitors. Patent WO 2004/026867 A2, 2004. View Source
- [3] Enguehard, C.; Allouchi, H.; Gueiffier, A.; Buchwald, S.L. Easy Access to Novel Substituted 6-Aminoimidazo[1,2-a]pyridines Using Palladium- and Copper-Catalyzed Aminations. J. Org. Chem. 2003, 68, 4367–4370. View Source
